molecular formula C5H3N5O B8005318 Pyrazine-2-carbonyl azide

Pyrazine-2-carbonyl azide

Cat. No. B8005318
M. Wt: 149.11 g/mol
InChI Key: RLNGGCZBYFRNSV-UHFFFAOYSA-N
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Patent
US07202244B2

Procedure details

To a solution of Pyrazine-2-carboxylic acid (295 mg, 2.1 mmol, 1 eq) and triethylamine (765 ul, 5.4 mmol, 2.6 eq) in THF (6 ml) at 0° C. was added dropwise diphenylphophoryl azide (1.4 ml, 2.8 mmol, 1.3 eq). The mixture was stirred under nitrogen at 0° C. for 30 minutes, then warmed to RT and stirring continued for a further 2 hours. The reaction mixture was concentrated under vacuum and purified by flash chromatography (90/10-60/40 Iso-hexane/EtOAc) to afford the title compound as white solid (265 mg, yield=78%). 1H NMR (400 MHz, CDCl3) δ 9.14 (d, 1H, J=1.2); 8.50 (dt, 1H, J=1.2, 0.4), 2.62 (s, 3H, broad).
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
765 μL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(N(CC)CC)C.[N-:17]=[N+:18]=[N-:19]>C1COCC1>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([N:17]=[N+:18]=[N-:19])=[O:9]

Inputs

Step One
Name
Quantity
295 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)O
Name
Quantity
765 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.4 mL
Type
reactant
Smiles
[N-]=[N+]=[N-]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (90/10-60/40 Iso-hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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